![molecular formula C16H9NO2 B11073545 5H-chromeno[2,3-c]isoquinolin-5-one](/img/structure/B11073545.png)
5H-chromeno[2,3-c]isoquinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-chromeno[2,3-c]isoquinolin-5-one: (CAS Number: ) belongs to the class of heterocyclic compounds. Its chemical structure features a chromeno[2,3-c]isoquinoline scaffold, which combines a chromene ring fused with an isoquinoline ring. This compound exhibits intriguing properties due to its unique arrangement of aromatic rings.
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing 5H-chromeno[2,3-c]isoquinolin-5-one. One notable approach involves the microwave-assisted multicomponent reaction, where 3-formylchromone, an amine, and polymeric formaldehyde react under solvent-free and catalyst-free conditions . This unexpected cyclization pathway expands the use of polymeric formaldehyde as a C1 building block in synthesis.
Industrial Production:: While industrial-scale production details are scarce, research laboratories typically synthesize this compound using modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity:: 5H-chromeno[2,3-c]isoquinolin-5-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction processes yield reduced derivatives.
Substitution: Substituents can be introduced at different positions on the aromatic rings.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) facilitates reduction.
Substitution: Various electrophilic reagents (e.g., acyl chlorides, alkyl halides) can be employed.
Scientific Research Applications
Chemistry::
Building Block: Researchers use 5H-chromeno[2,3-c]isoquinolin-5-one as a versatile building block for designing novel organic molecules.
Fluorescent Probes: Modified derivatives serve as fluorescent probes in chemical biology studies.
Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.
Neuroprotective Effects: Research suggests potential neuroprotective effects, making it relevant for neurological disorders.
Dye Synthesis: The chromeno[2,3-c]isoquinoline core contributes to the development of dyes and pigments.
Mechanism of Action
The exact mechanism of action remains an active area of research. studies indicate that 5H-chromeno[2,3-c]isoquinolin-5-one likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H9NO2 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
chromeno[2,3-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H9NO2/c18-15-12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)19-16(13)17-15/h1-9H |
InChI Key |
JLKGOYDXVVKMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C4=CC=CC=C4C(=O)N=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-hydrazinyl-7-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methyl}pyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11073468.png)
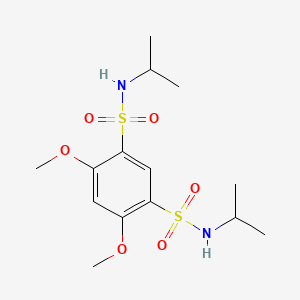
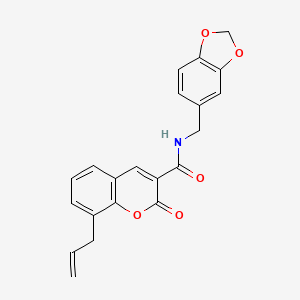
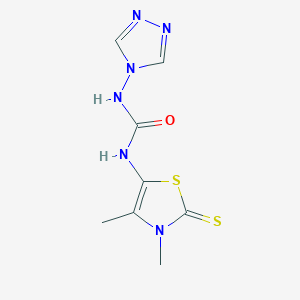
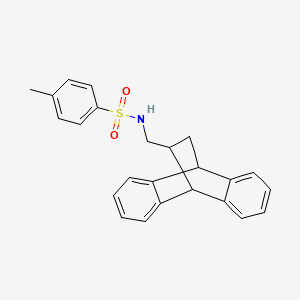
![2-methyl-N-[(2-methylquinolin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B11073491.png)
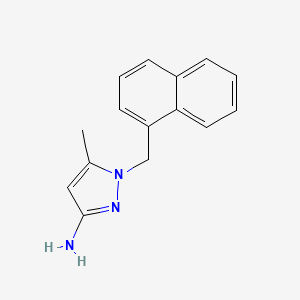

![methyl 3-[({4-[bis(2-chloroethyl)sulfamoyl]phenyl}carbonyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11073516.png)
![2-(benzyloxy)-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline](/img/structure/B11073526.png)


![N-(4-bromo-2-methylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073554.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoic acid](/img/structure/B11073557.png)
